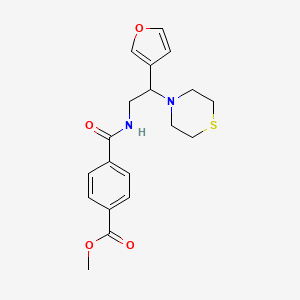

![molecular formula C26H23N3O2 B2381121 (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone CAS No. 887885-61-2](/img/structure/B2381121.png)

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a benzimidazole moiety, which is a type of organic compound consisting of a fusion of benzene and imidazole . It’s known for its wide range of chemical and biological properties, and is a key component in many pharmaceutical drugs .

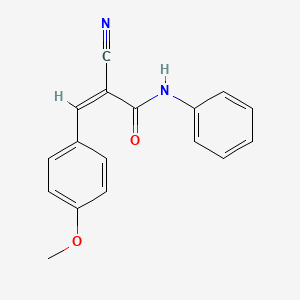

Molecular Structure Analysis

The benzimidazole moiety is a five-membered heterocyclic component that contains three carbon atoms, two nitrogen atoms, and two double bonds .Chemical Reactions Analysis

Benzimidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can also vary widely. For example, benzimidazole itself is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Antiproliferative Activity and Structural Analysis

One study focused on the synthesis of a novel bioactive heterocycle closely related to the compound , evaluating its antiproliferative activity. The structural characterization included IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, with a significant emphasis on the compound's crystalline structure and intermolecular interactions. This research suggests potential applications in developing anticancer agents (Benaka Prasad et al., 2018).

Antioxidant and Xanthine Oxidase Inhibition

Another study synthesized and evaluated a series of compounds for their xanthine oxidase (XO) inhibition and antioxidant properties. The research highlighted the potential therapeutic applications of these compounds in treating diseases associated with oxidative stress and XO activity (Lakshmi Ranganatha et al., 2014).

Tubulin Polymerization Inhibitors

Research on conjugates structurally similar to the specified compound demonstrated considerable cytotoxicity against various human cancer cell lines by inhibiting tubulin polymerization. This finding indicates a promising avenue for anticancer drug development (Mullagiri et al., 2018).

Antimicrobial Activity

A study synthesized new pyridine derivatives, including compounds with similar structures, and screened them for antimicrobial activity. This research highlights the potential application of these compounds in developing new antimicrobial agents (Patel et al., 2011).

Fluorescence Properties for Zn2+ Detection

Another study synthesized a compound with a structural resemblance, exploring its UV and fluorescence properties. The compound demonstrated strong fluorescence upon coordination with Zn2+, suggesting its application as a fluorescent probe for Zn2+ detection (Wen-yao, 2012).

Mechanism of Action

Target of Action

It is known that benzimidazole derivatives, which this compound contains, have a broad range of biological properties and can interact with various proteins and enzymes .

Mode of Action

Benzimidazole derivatives are known to interact with proteins and enzymes, which can lead to various biological effects .

Biochemical Pathways

Benzimidazole derivatives are known to have a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is known that benzimidazole derivatives are highly soluble in water and other polar solvents, which could potentially impact their bioavailability .

Result of Action

Benzimidazole derivatives are known to have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

Action Environment

It is known that the synthesis of benzimidazole derivatives can be influenced by factors such as temperature and the presence of a strong dehydrating agent .

Safety and Hazards

Future Directions

properties

IUPAC Name |

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(9H-xanthen-9-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O2/c30-26(24-18-7-1-5-11-22(18)31-23-12-6-2-8-19(23)24)29-15-13-17(14-16-29)25-27-20-9-3-4-10-21(20)28-25/h1-12,17,24H,13-16H2,(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWPSBWAWRSGKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B2381041.png)

![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2381043.png)

![2-(4-fluorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2381051.png)

![Methyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2381053.png)

![1-((3-chlorobenzyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2381056.png)